Barium Nitride (Ba3N2) is an inorganic alkaline earth metal nitride that serves as a highly reactive, solid-state precursor for synthesizing advanced ceramic and electronic materials. With a cubic anti-bixbyite crystal structure, it is primarily utilized in high-temperature and high-pressure processes to produce complex ternary nitrides, nitride semiconductors like Gallium Nitride (GaN), and superhard materials such as cubic Boron Nitride (c-BN). Its distinct properties make it a critical component in research and manufacturing workflows where specific crystalline structures or process conditions are required.
Substituting Barium Nitride with other alkaline earth nitrides like Magnesium Nitride (Mg3N2) or Calcium Nitride (Ca3N2) is often unviable due to fundamental differences in cation size, electronic properties, and thermal behavior. The larger ionic radius of Ba²+ compared to Mg²+ or Ca²+ directly dictates the lattice parameters of resulting ternary compounds and influences the morphology of nanomaterials grown in its presence. Furthermore, the pressure and temperature conditions required for catalytic processes, such as the synthesis of cubic Boron Nitride (c-BN), are highly dependent on the specific cation used, making these nitrides non-interchangeable in optimized high-pressure synthesis workflows. These differences mean that selecting the correct alkaline earth nitride is a critical process parameter, not a simple matter of substitution.
When used as a precursor for complex ternary nitrides, the choice between Ba3N2 and its lighter analog, Strontium Nitride (Sr3N2), directly controls the crystal lattice parameters of the final product. In the synthesis of chromium-containing ternary nitrides, using Ba3N2 results in a Ba3CrN3 product with a significantly larger hexagonal lattice constant ('a') than the Sr3CrN3 product formed from Sr3N2.
| Evidence Dimension | Lattice constant 'a' of resulting M3CrN3 product |
| Target Compound Data | 8.201 Å (using Ba3N2 precursor) |
| Comparator Or Baseline | 7.724 Å (using Sr3N2 precursor) |
| Quantified Difference | +6.2% larger lattice constant |
| Conditions | High-temperature solid-state synthesis from alkaline earth nitride and chromium nitride. |
This allows for precise tuning of crystal structure and material properties, which is critical for applications in electronics and optics where lattice matching is essential.
In the catalytic conversion of hexagonal boron nitride (h-BN) to cubic boron nitride (c-BN), the choice of alkaline earth metal nitride determines the required process pressure. Barium-based catalysts necessitate significantly higher pressures to become active compared to lighter metals like magnesium. While magnesium catalysts are effective at pressures of 4.5-6.0 GPa, barium requires pressures around 7.0 GPa (70,000 atm) to facilitate the transformation.
| Evidence Dimension | Minimum pressure for catalytic conversion of h-BN to c-BN |
| Target Compound Data | ~7.0 GPa (~70,000 atm) |
| Comparator Or Baseline | 4.5 - 6.0 GPa (for Magnesium-based catalysts) |
| Quantified Difference | Requires 17-55% higher pressure than Mg-based systems |
| Conditions | High-pressure, high-temperature (HPHT) synthesis of cubic boron nitride. |
This makes Ba3N2 the appropriate choice for specific HPHT equipment and process protocols calibrated for this higher-pressure regime, enabling process optimization where other catalysts may be unsuitable.
Barium Nitride exhibits a lower melting and sublimation temperature compared to its lighter, more refractory counterparts, Calcium Nitride and Strontium Nitride. While Ca3N2 and Sr3N2 melt at approximately 1195-1200 °C, Ba3N2 is reported to be fusible above 1000 °C and sublimes in the 915-1050 °C range.
| Evidence Dimension | Melting Point / Decomposition Temperature |
| Target Compound Data | ~1000 °C (Melting Point) |
| Comparator Or Baseline | ~1195 °C (Ca3N2); ~1200 °C (Sr3N2) |
| Quantified Difference | Lower melting point by ~200 °C |
| Conditions | High-temperature processing. |
This lower decomposition temperature makes Ba3N2 a more reactive precursor in certain solid-state reactions and suitable for processes requiring a volatile barium source, potentially enabling lower synthesis temperatures and saving energy.
For the synthesis of novel ternary or quaternary nitride materials where a large lattice parameter is specifically required to achieve desired electronic, magnetic, or optical properties. The use of Ba3N2 ensures the incorporation of the large Ba²+ cation, deterministically increasing the unit cell volume compared to analogs made with Sr3N2 or Ca3N2.
As a component in flux systems for the solution growth of nitride crystals, such as GaN. The concentration of Ba3N2 can be used as a process variable to control crystal morphology and growth rates, offering a degree of process control that is distinct from other flux additives.
In industrial or research settings for producing cubic boron nitride (c-BN) where the synthesis equipment is designed to operate consistently at very high pressures (>6.5 GPa). Ba3N2's catalytic activity in this specific pressure window makes it a suitable choice for these robust processes.
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